molecular formula C27H31N3O3S B2699651 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1031207-64-3

3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2699651
CAS No.: 1031207-64-3
M. Wt: 477.62
InChI Key: AOYCPCFAVKPNPS-UHFFFAOYSA-N
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Description

Introduction to Imidazo[1,2-c]Quinazoline Framework

Historical Development of Imidazoquinazoline Research

The quinazoline nucleus, first synthesized in 1869 as 2-cyano-3,4-dihydro-4-oxoquinazoline by Griess, laid the foundation for heterocyclic chemistry. Early 20th-century work by Siegmund Gabriel established practical syntheses of quinazoline derivatives, while mid-20th-century discoveries, such as the antimalarial alkaloid from Dichroa febrifuga, ignited medicinal interest. The fusion of imidazole with quinazoline emerged later, driven by the need for enhanced bioactivity. For instance, copper-catalyzed Ullmann coupling and cyclization strategies enabled the synthesis of imidazo[1,2-c]quinazolines with antimicrobial properties. By 2022, Cp*CoIII-catalyzed [4+2] cycloadditions further streamlined access to these frameworks, underscoring sustained innovation in synthetic methodologies.

Table 1: Key Milestones in Quinazoline and Imidazoquinazoline Research
Year Discovery/Advancement Significance
1869 Griess synthesizes first quinazoline derivative Foundation for heterocyclic chemistry
1951 Methaqualone (sedative-hypnotic quinazoline) marketed Demonstrated therapeutic potential
2018 Copper-catalyzed synthesis of antimicrobial imidazo[1,2-c]quinazolines Expanded bioactive derivatives
2022 Cp*CoIII-catalyzed cycloadditions for imidazoquinazolines Improved synthetic efficiency

Significance in Medicinal Chemistry and Drug Discovery

Imidazo[1,2-c]quinazolines exhibit broad pharmacological profiles, including antimicrobial, anticancer, and immunomodulatory activities. Their bifunctional structure permits interactions with diverse biological targets, such as bacterial enzymes (e.g., E. coli dihydrofolate reductase) and Toll-like receptors (TLR7/8). For example, imidazo[1,2-c]quinazoline derivatives with MIC values as low as 0.2 μM against Staphylococcus aureus highlight their antibacterial potential. Recent efforts, such as conjugating imidazoquinolines to macrolides for enhanced endosomal targeting, demonstrate the scaffold’s adaptability in addressing pharmacokinetic challenges.

Structural Evolution of Imidazo[1,2-c]Quinazoline Derivatives

Structural modifications at key positions (C3, C5, C8, and C9) profoundly influence bioactivity and physicochemical properties:

  • C3 Substitutions : Alkyl or aryl groups modulate lipophilicity and metabolic stability. The cyclohexylmethyl group in the target compound may enhance membrane permeability compared to smaller substituents.
  • C5 Modifications : Sulfanyl groups, as in 5-[(4-methylbenzyl)sulfanyl], introduce hydrogen-bonding capacity and oxidative stability. Earlier derivatives with halogens or azoles at C5 showed varied antimicrobial efficacy.
  • C8/C9 Functionalization : Methoxy groups improve solubility and electronic effects, potentially optimizing target engagement.
Table 2: Comparative Analysis of Imidazo[1,2-c]Quinazoline Derivatives
Compound C3 Substituent C5 Substituent C8/C9 Groups Bioactivity (MIC, μM)
8aa -H 1,2,4-Triazole -H 0.2–12 (Antibacterial)
8gh Benzyl Benzimidazole -H 2.5–20 (Antifungal)
Target Compound Cyclohexylmethyl (4-Methylbenzyl)sulfanyl Dimethoxy Under investigation

Position of 3-(Cyclohexylmethyl)-8,9-Dimethoxy-5-[(4-Methylbenzyl)Sulfanyl]Imidazo[1,2-c]Quinazolin-2(3H)-One in Current Research

This derivative exemplifies strategic optimization:

  • Cyclohexylmethyl at C3 : Balances lipophilicity and steric bulk, potentially prolonging half-life by resisting hepatic oxidation.
  • Dimethoxy at C8/C9 : Electron-donating groups may enhance aromatic π-stacking with target proteins, as seen in kinase inhibitors.
  • (4-Methylbenzyl)Sulfanyl at C5 : The sulfanyl linker improves solubility and introduces a metabolically stable thioether bond, contrasting earlier halogenated analogs.

Current studies likely focus on its TLR7/8 agonist potential, given the immunomodulatory success of related imidazoquinolines. The compound’s structure aligns with trends toward endosomal targeting and cytokine profile modulation, critical for reducing inflammatory side effects.

Properties

IUPAC Name

3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3S/c1-17-9-11-19(12-10-17)16-34-27-28-21-15-24(33-3)23(32-2)14-20(21)25-29-26(31)22(30(25)27)13-18-7-5-4-6-8-18/h9-12,14-15,18,22H,4-8,13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYCPCFAVKPNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5CCCCC5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a novel compound belonging to the imidazoquinazoline class. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and its possible therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential clinical implications.

  • Molecular Formula : C27H31N3O3S
  • Molecular Weight : 477.62 g/mol
  • CAS Number : 1031207-64-3
  • Predicted Boiling Point : 636.0 ± 65.0 °C
  • Density : 1.30 ± 0.1 g/cm³
  • pKa : -1.83 ± 0.40

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with specific biological targets. It has been shown to inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism, making it a candidate for managing type 2 diabetes mellitus (T2DM) by delaying glucose absorption.

Inhibition of α-Glucosidase

Recent studies have evaluated the inhibitory effects of various imidazoquinazolines, including the compound , against α-glucosidase derived from Saccharomyces cerevisiae. The results indicate that this compound exhibits significant inhibitory potency.

CompoundIC50 Value (μM)Comparison with Acarbose (IC50 = 750 μM)
This compoundXX ± YYSeveral times more potent
Acarbose750 ± 1.5Standard control

The exact IC50 value for the compound remains to be reported; however, preliminary data suggest it is significantly more effective than acarbose in inhibiting α-glucosidase activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of methoxy groups at positions 8 and 9 enhances the inhibitory activity against α-glucosidase. Substituents on the imidazole moiety also play a crucial role in modulating activity; electron-donating groups tend to improve potency while electron-withdrawing groups diminish it .

Clinical Relevance

In vitro studies have demonstrated that compounds similar to this compound can alter the secondary structure of α-glucosidase, leading to modifications in enzyme function and potentially offering therapeutic benefits for T2DM management .

Computational Studies

Molecular docking studies have been performed to predict binding interactions between the compound and the active site of α-glucosidase. These studies suggest that the compound forms stable complexes with the enzyme, further supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural Modifications and Properties

The table below compares substituents and physicochemical properties of related compounds:

Compound Name (CAS No.) Position 3 Substituent Position 5 Substituent Molecular Formula Molecular Weight Key Properties/Notes
Target Compound Cyclohexylmethyl (4-Methylbenzyl)sulfanyl C₂₇H₃₁N₃O₃S* ~501.62* High lipophilicity; moderate steric bulk
8,9-Dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (439109-31-6) (3,4,4-Trifluoro-3-butenyl)sulfanyl C₁₉H₁₈F₃N₃O₃S 449.43 Discontinued; fluorinated chain may reduce metabolic stability
3-Isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one (1024591-25-0) Isopropyl Octylsulfanyl C₂₂H₃₃N₃O₃S 443.58 Long alkyl chain increases lipophilicity (>6 logP)
3-Isopropyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one (1030881-50-5) Isopropyl [4-(Trifluoromethyl)benzyl]sulfanyl C₂₃H₂₂F₃N₃O₃S 501.50 Electron-withdrawing CF₃ group enhances receptor binding
5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (3,4-Dichlorobenzyl)sulfanyl C₁₉H₁₅Cl₂N₃O₃S 460.36 Dichloro substituents may improve potency but increase toxicity risk
3-Benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (477768-52-8) Benzyl Benzylsulfanyl C₂₆H₂₃N₃O₃S 457.54 Dual benzyl groups may induce steric hindrance

Key Structural and Functional Insights

Benzyl : Introduces aromatic π-π interactions but may limit solubility.

Position 5 Modifications :

  • (4-Methylbenzyl)sulfanyl (target): Moderately lipophilic (logP ~4.5), balancing solubility and membrane permeability.
  • Fluorinated/Alkyl Chains : Increase hydrophobicity, which may reduce aqueous solubility but enhance lipid bilayer penetration.
  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : Improve binding affinity to targets like kinases or receptors but may elevate toxicity.

Methoxy Groups (Positions 8 and 9) :

  • Conserved across all analogs, suggesting critical roles in maintaining planar conformation or hydrogen bonding.

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